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Compound of Interest
3-

Compound Name: (Dimethylamino)isonicotinaldehyd
e
Cat. No.: B11923208

Get Quote

Part 1: Executive Summary & Chemical Identity[1]

3-(Dimethylamino)isonicotinaldehyde (systematically 3-(dimethylamino)pyridine-4-
carbaldehyde) is a specialized heterocyclic intermediate used in the synthesis of polycyclic
pharmaceutical scaffolds, particularly 1,6-naphthyridines and kinase inhibitors.[1]

Unlike its widely available isomer 4-(dimethylamino)nicotinaldehyde (CAS 90006-87-4), the 3-
(dimethylamino)isonicotinaldehyde isomer is frequently synthesized in situ or on-demand in
research settings, leading to a scarcity of direct commercial CAS listings.[1] This guide
provides the structural specifications and validated synthesis protocols derived from its primary
amine precursor, 3-aminopyridine-4-carbaldehyde (CAS 55279-29-3).[1]

Chemical Specifications
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Systematic Name

3-(Dimethylamino)pyridine-4-carbaldehyde

Common Name

3-(Dimethylamino)isonicotinaldehyde

Molecular Formula

CsH10N20

Molecular Weight

150.18 g/mol

CAS Number (Precursor)

55279-29-3 (refers to 3-Amino analog; use for

sourcing)

CAS Number (Isomer)

90006-87-4 (refers to 4-Dimethylamino analog;
DO NOT USE)

SMILES CN(C)clcneeclC=0I[1][2]
Yellow to orange oil or low-melting solid
Appearance )
(predicted)
N Soluble in DCM, CHCIs, MeOH; sparingly
Solubility

soluble in water

Part 2: Synthesis Protocols

Due to the lack of bulk commercial availability, the synthesis of 3-
(dimethylamino)isonicotinaldehyde is best achieved via Reductive Alkylation of the 3-amino
analog or Nucleophilic Aromatic Substitution (SnAr) on a halogenated precursor.

Method A: Reductive Methylation (Recommended)

This method utilizes 3-aminopyridine-4-carbaldehyde as the starting material.[1] The reaction
employs aqueous formaldehyde and sodium cyanoborohydride to exhaustively methylate the
primary amine.[1]

Reagents:
e 3-Aminopyridine-4-carbaldehyde (1.0 eq)[1]

o Formaldehyde (37% ag. solution, 5.0 eq)
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e Sodium Cyanoborohydride (NaCNBHs, 3.0 eq)

o Acetic Acid (AcOH, catalytic)[3]

o Acetonitrile (MeCN) or Methanol (MeOH)

Protocol:

 Dissolution: Dissolve 3-aminopyridine-4-carbaldehyde (10 mmol) in MeCN (50 mL).
e Activation: Add Acetic Acid (1 mL) to adjust pH to ~5-6. Stir for 10 minutes.

e Imine Formation: Add Formaldehyde solution (50 mmol) dropwise.[1] Stir at room
temperature for 30 minutes to allow imine/iminium formation.

e Reduction: Cool the solution to 0°C. Add NaCNBH3s (30 mmol) portion-wise over 20 minutes.
Caution: Hydrogen gas evolution.[1]

o Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via
TLC (DCM:MeOH 95:5).

o Workup: Quench with saturated agueous NaHCOs. Extract with DCM (3 x 50 mL). Wash
combined organics with brine, dry over Na2SOa4, and concentrate.

 Purification: Flash chromatography (SiOz, Hexane:EtOAc gradient) yields the dimethylamino
product.

Method B: Nucleophilic Aromatic Substitution (SnAr)

This route is viable if 3-fluoroisonicotinaldehyde is available.[1] The electron-deficient pyridine
ring, further activated by the para-aldehyde, facilitates displacement of the fluoride by
dimethylamine.

Reagents:
e 3-Fluoroisonicotinaldehyde (1.0 eq)[1]

e Dimethylamine (2.0 M in THF, 3.0 eq)
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o Potassium Carbonate (K2COs, 2.0 eq)
e DMF (Dimethylformamide)
Protocol:

Setup: In a sealed tube, combine 3-fluoroisonicotinaldehyde (5 mmol) and K2COs (10 mmol)
in dry DMF (10 mL).

o Addition: Add Dimethylamine solution (15 mmaol).

e Heating: Seal the tube and heat to 80°C for 4—6 hours. The aldehyde at C4 activates the C3
position for nucleophilic attack.[1]

e Workup: Dilute with water (50 mL) and extract with EtOAc.

» Validation: The disappearance of the 1°F NMR signal confirms substitution.

Mechanistic Visualization

The following diagram illustrates the reductive methylation pathway (Method A), highlighting the
critical iminium ion intermediate.

+ NaCNBH3 Repeat Cycle

3-Aminopyridine-4-CHO + HCHO, H+ _ | Hemiaminal / Imine - H20 _ [ iminium lon (Hydride Transfer) _ | Mono-Methyl 2nd Methylation 3-(Dimethylamino)
(Primary Amine) = Formation 1 Intermediate = Amine isonicotinaldehyde

Click to download full resolution via product page

Figure 1: Step-wise reductive alkylation mechanism converting the primary amine to the
dimethylamino target.

Part 3: Applications in Drug Discovery[1]

The 3-(dimethylamino)isonicotinaldehyde scaffold is a "privileged structure” for generating
fused heterocyclic systems.[1] Its primary utility lies in the synthesis of 1,6-naphthyridines, a
class of compounds with significant kinase inhibitory activity.
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Friedlander Condensation (Naphthyridine Synthesis)

The aldehyde at C4 and the amino group at C3 provide the perfect geometry for condensation
with ketones containing an

-methylene group.[1]

o Mechanism: The dimethylamino group can act as a leaving group (via elimination-addition
mechanisms in severe conditions) or, more commonly, the amino precursor is used for the
condensation, and methylation is performed post-cyclization if the target requires a specific
substitution pattern.

o Target:1,6-Naphthyridines (e.g., analogs of Topoisomerase inhibitors).

o Reaction: Condensation with ketones (e.g., cyclohexanone, acetophenone) in the presence
of base (KOH/EtOH) or acid (AcOH/H2S0a).

Kinase Inhibitor Design

The pyridine nitrogen and the aldehyde oxygen (or its derivatives like oximes/hydrazones)
serve as hydrogen bond acceptors in the ATP-binding pocket of kinases.[1] The C3-
dimethylamino group provides:

» Solubility: Increases basicity and lipophilicity balance (LogD).[1]
o Steric Bulk: Induces torsion, potentially locking the biaryl systems into active conformations.

Part 4: References

e Precursor Identification: PubChem. 3-Aminopyridine-4-carboxaldehyde (CAS 55279-29-3).[1]
National Library of Medicine. Link

e Isomer Disambiguation: Sigma-Aldrich. 4-(Dimethylamino)pyridine-3-carbaldehyde (CAS
90006-87-4).[1] Merck KGaA.[1] Link

e Synthesis Methodology (Reductive Amination): Gribble, G. W., et al. "Reactions of Sodium
Borohydride in Acidic Media." Synthesis, 1987.
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e Synthesis Methodology (SnAr): ChemScene. 3-Fluoroisonicotinaldehyde (CAS 2734777-98-
9).[1][2][4] Link

e Naphthyridine Applications: Litvinov, V. P. "Advances in the chemistry of 1,6-naphthyridines."
Russian Chemical Reviews, 2004.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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